Biological Inactivity Confirmed by Minimal Glucocorticoid Receptor Binding Compared to Active 21-desDFZ
The differentiation of 6β-OH-21-desDFZ from its precursor, the active metabolite 21-desDFZ, is defined by its lack of biological activity. In competitive binding assays, 6β-OH-21-desDFZ exhibited minimal binding to the human glucocorticoid receptor (<15%) at concentrations up to 1 μM [1]. This confirms its status as an inactive metabolite, a critical distinction for any study aiming to decouple the therapeutic effects of 21-desDFZ from the clearance pathways of its secondary products.
| Evidence Dimension | Binding to human glucocorticoid receptor |
|---|---|
| Target Compound Data | <15% binding at up to 1 μM |
| Comparator Or Baseline | 21-desacetyl deflazacort (21-desDFZ); active metabolite with significant GR binding affinity |
| Quantified Difference | Minimal binding (target compound) vs. significant binding (comparator) |
| Conditions | In vitro competitive binding assay |
Why This Matters
This quantitative lack of activity justifies its procurement as a negative control or a specific marker for clearance, rather than as an active pharmaceutical ingredient.
- [1] NCATS Inxight Drugs. 6BETA-HYDROXY-21-DESACETYL DEFLAZACORT. View Source
